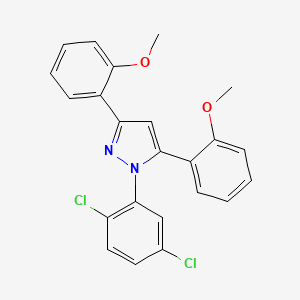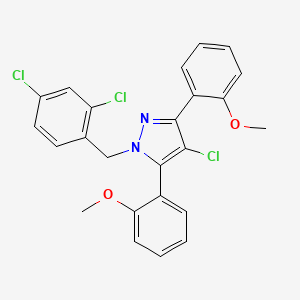
1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methoxyphenyl groups and a dichlorophenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common synthetic route includes the following steps:
Condensation Reaction: The reaction of 2,5-dichlorobenzoyl chloride with 2-methoxyphenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Substitution: The final product is obtained by substituting the remaining positions on the pyrazole ring with 2-methoxyphenyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro groups to amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Induction of Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups at different positions, potentially altering its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-22-9-5-3-7-16(22)19-14-20(17-8-4-6-10-23(17)29-2)27(26-19)21-13-15(24)11-12-18(21)25/h3-14H,1-2H3 |
InChI Key |
FTGVJRWSYWUVEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923028.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923032.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923057.png)

![1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10923068.png)
![5-(Furan-2-yl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10923079.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923082.png)
![3-(2-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923091.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923097.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923101.png)
![1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923103.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B10923105.png)

![4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10923110.png)
